molecular formula C9H16Cl2N4O B2858095 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride CAS No. 2138212-77-6

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride

货号: B2858095
CAS 编号: 2138212-77-6
分子量: 267.15
InChI 键: KYOPZIHSNIHJNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C9H14N4O2ClH It is a heterocyclic compound that contains both piperidine and imidazole rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to ensure efficient conversion and minimal by-products. The final product is typically purified through crystallization or chromatography techniques.

化学反应分析

Types of Reactions

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, including room temperature and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

科学研究应用

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride is a chemical compound with a wide array of scientific research applications. It is characterized by imidazole and piperidine moieties, with a molecular formula of C9H16Cl2N4OC_9H_{16}Cl_2N_4O and a molecular weight of approximately 267.16 g/mol . This compound is recognized for its role in biological applications, particularly as a potential therapeutic agent. It's important to note that this compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry It can be used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.
  • Biology It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
  • Medicine It is investigated for potential therapeutic applications, such as treating infectious diseases and cancer.
  • Industry It is used in developing new materials like polymers and coatings because of its unique chemical properties.

Bioactivity of Benzimidazole Derivatives

Benzimidazole derivatives, including those related to this compound, have shown significant bioactivity . Some examples include:

  • Analgesic and Anti-inflammatory Effects Certain benzimidazole derivatives have displayed significant analgesic and anti-inflammatory effects .
  • Inhibitory Activity One compound exhibited potent inhibitory activity on nitric oxide and TNF-α production and prevented ear oedema in xylene-treated mice .
  • Gastroprotective Potential Some compounds showed potential as gastroprotective lead compounds that can be developed into orally active analgesic and anti-inflammatory agents .
  • COX-2 Enzyme Inhibition Certain derivatives demonstrated notable activity against the COX-2 enzyme, suggesting potential anti-inflammatory properties .

Several compounds share structural similarities with this compound, exhibiting a range of biological activities:

Compound NameStructural FeaturesBiological Activity
2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzimidazole-4-carboxamideBenzimidazole ringAnticancer activity via PARP inhibition
2-(pyrrolidin-2-yl)-1H-imidazole-4-carboxamidePyrrolidine instead of piperidinePotential neuroprotective effects
2-(morpholin-4-yl)-1H-imidazole-4-carboxamideMorpholine ringAnticancer properties similar to imidazoles

作用机制

The mechanism of action of 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

Uniqueness

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride is unique due to its specific combination of piperidine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

2-(Piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and the implications of its activity in various therapeutic contexts.

  • Molecular Formula : C₉H₁₆Cl₂N₄O
  • Molecular Weight : 267.16 g/mol
  • IUPAC Name : 2-(4-Piperidinyl)-1H-imidazole-4-carboxamide dihydrochloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the alkylation of imidazole derivatives with piperidine. The specific synthetic pathways can significantly influence the yield and purity of the final product.

Anticancer Properties

One of the most notable activities of this compound is its potential anticancer effects. It has been shown to inhibit cell proliferation through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell growth, such as PARP (poly(ADP-ribose) polymerase), which is crucial for DNA repair mechanisms in cancer cells.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis (programmed cell death) and decreased tumor growth.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has shown efficacy in reducing inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage models . This suggests potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : It interacts with specific receptors and enzymes, modulating their activity to exert therapeutic effects. For instance, it may act as a competitive inhibitor for certain enzymatic pathways critical in cancer and inflammation .

Case Studies and Research Findings

StudyFindings
Demonstrated significant anticancer activity via PARP inhibition in various cancer cell lines.
Showed potent anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages, with IC50 values for NO and TNF-α production at 0.86 µM and 1.87 µM, respectively.
Identified as a promising candidate for further development due to its unique pharmacological profile combining both anticancer and anti-inflammatory properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions combining imidazole and piperidine precursors. Key steps include cyclization of carboxamide intermediates and subsequent dihydrochloride salt formation. Catalysts such as palladium on carbon (Pd/C) for hydrogenation or acidic/basic conditions for ring closure are critical. Yield optimization requires precise temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., ethanol for solubility). Reaction progress should be monitored via TLC or HPLC, with final purification using recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95%). Structural confirmation requires 1H^1H- and 13C^{13}C-NMR spectroscopy to verify imidazole and piperidine ring protons/carbons. Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]+^+ expected at ~285.2 g/mol). X-ray crystallography may resolve stereochemical ambiguities, particularly for the piperidine ring’s chair conformation .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The dihydrochloride salt is hygroscopic and should be stored in desiccated conditions (<30% humidity) at 2–8°C. Long-term stability studies (e.g., 6–12 months) should assess decomposition via HPLC, focusing on imidazole ring oxidation or piperidine N-oxide formation. Accelerated stability testing (40°C/75% RH for 1–3 months) can predict degradation pathways .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., JAK2 or PI3K) due to the imidazole-piperidine scaffold’s affinity for ATP-binding pockets. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations can screen cytotoxicity. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC50_{50} calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : Synthesize analogs with substituent variations:

  • Piperidine ring : Introduce methyl or ethyl groups at the 3-position to sterically hinder off-target interactions.
  • Imidazole core : Replace the carboxamide with sulfonamide or ester groups to modulate hydrophilicity.
    Test analogs against a panel of 10–15 kinases using competitive binding assays (e.g., KINOMEscan). Molecular docking (AutoDock Vina) against crystallographic kinase structures (PDB) can rationalize selectivity trends .

Q. How should researchers address contradictions in biological activity data across cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific metabolic uptake or efflux pumps (e.g., P-gp). Perform:

  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS.
  • Inhibitor co-treatment : Use verapamil (P-gp inhibitor) to assess transporter-mediated resistance.
    Cross-validate findings in 3D spheroid models or primary cells to reduce artifacial monolayer effects .

Q. What computational strategies predict off-target interactions for this compound?

  • Methodological Answer : Combine:

  • Phylogenetic tree analysis : Identify homologous binding sites across protein families (e.g., GPCRs vs. kinases).
  • Machine learning : Train Random Forest models on ChEMBL bioactivity data to predict promiscuity.
    Experimental validation via thermal shift assays (TSA) quantifies binding to predicted off-targets (e.g., carbonic anhydrase) .

Q. What formulation challenges arise in preclinical studies, and how can they be mitigated?

  • Methodological Answer : Poor oral bioavailability (<20%) is common due to high polarity. Strategies include:

  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl carbamate) to enhance membrane permeability.
  • Nanocarriers : Encapsulate in PEGylated liposomes (50–100 nm size) for sustained release.
    Assess pharmacokinetics in rodent models (Cmax_{max}, AUC024h_{0-24h}) with LC-MS quantification .

Q. Data Contradiction Analysis Framework

  • Step 1 : Cross-validate assays (e.g., SPR vs. ITC for binding affinity).
  • Step 2 : Quantify batch-to-batch variability via QC metrics (HPLC purity, elemental analysis).
  • Step 3 : Use orthogonal techniques (e.g., cryo-EM for target engagement confirmation) .

属性

IUPAC Name

2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c10-8(14)7-5-12-9(13-7)6-1-3-11-4-2-6;;/h5-6,11H,1-4H2,(H2,10,14)(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOPZIHSNIHJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138212-77-6
Record name 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。